molecular formula C18H18N2O5S B3639917 N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide

N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide

Cat. No.: B3639917
M. Wt: 374.4 g/mol
InChI Key: HOQRFVHITFXABQ-LFYBBSHMSA-N
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Description

“N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide” is a complex organic compound. It contains an acrylamide group, which is a common functional group in polymer chemistry. The compound also contains a sulfonyl group attached to an acetamino group, which could potentially give it unique reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acrylamide, sulfonyl, and acetamino groups would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The acrylamide group could potentially undergo polymerization reactions, while the sulfonyl and acetamino groups could participate in various substitution or addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, stability, and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. It could potentially have biological activity, depending on its structure and the presence of certain functional groups .

Safety and Hazards

As with any chemical compound, handling “N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Properties

IUPAC Name

(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-13(21)20-26(23,24)17-10-6-15(7-11-17)19-18(22)12-5-14-3-8-16(25-2)9-4-14/h3-12H,1-2H3,(H,19,22)(H,20,21)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQRFVHITFXABQ-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide
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Reactant of Route 6
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide

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